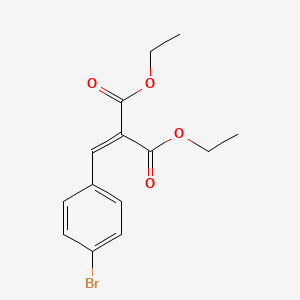

Diethyl (4-bromobenzylidene)malonate

Description

Diethyl (4-bromobenzylidene)malonate (C₁₄H₁₅BrO₄, MW 327.17 g/mol) is a substituted malonate ester synthesized via Knoevenagel condensation. It is prepared by reacting 4-bromoaniline with diethyl ethoxymethylenemalonate under thermal conditions (403 K, 2 h), followed by purification via recrystallization from methanol . The compound crystallizes in a conformation stabilized by intermolecular C–H···O hydrogen bonds, as revealed by X-ray diffraction . Its IUPAC name is diethyl 2-[(4-bromophenyl)methylidene]propanedioate, and it exhibits a high logP value (4.0), indicating significant lipophilicity . The bromine substituent enhances its molecular weight and electronic effects, influencing reactivity and biological interactions.

Properties

IUPAC Name |

diethyl 2-[(4-bromophenyl)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYSUDAWCPZFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327206 | |

| Record name | diethyl (4-bromobenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22399-01-5 | |

| Record name | 1,3-Diethyl 2-[(4-bromophenyl)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22399-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl (4-bromobenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Dimethyl 2-(4-Methylbenzylidene)malonate

- Structure : C₁₃H₁₄O₄ (MW 258.25 g/mol), with a 4-methylbenzylidene group.

- Synthesis: Prepared via Knoevenagel condensation of toluene aldehyde and dimethyl malonate, catalyzed by piperidine and acetic acid .

- Key Differences: Substituent Effects: The methyl group (electron-donating) reduces steric hindrance compared to bromine (electron-withdrawing). This results in a smaller dihedral angle (18.6° vs. 81.4° in the bromo analog) between the malonate side chains and aromatic ring, affecting crystal packing . Yield: 95% yield achieved due to milder reaction conditions (reflux in benzene) compared to the bromo derivative (73% yield under harsher thermal conditions) .

Diethyl 2-(Pyridin-2-ylmethylene)malonate

Diethyl Malonate (Parent Compound)

- Structure : Lacks the benzylidene substituent (C₇H₁₂O₄, MW 160.17 g/mol).

- pKa: 16.3 (methylene protons), making deprotonation challenging compared to derivatives like ethyl cyanoacetate (pKa 13.2) .

- Applications : Used as a soman simulant in decontamination studies and in synthesizing α-aryl malonates via copper-catalyzed coupling . The bromo derivative’s higher molecular weight and lipophilicity may alter its utility in such applications.

Physicochemical and Reactivity Comparisons

Acidity and Reactivity

Lipoxygenase Inhibition

- Diethyl malonate derivatives are precursors for coumarin-based lipoxygenase inhibitors . The bromo substituent’s electronegativity may enhance binding affinity compared to methyl or cyano groups, though specific IC₅₀ data for the bromo analog are unavailable.

IC₅₀ Values

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| This compound | Unspecified | 886.7 | PubChem BioAssay |

| S1PR4 (Control) | Sphingosine receptor | 419.0 | ChEMBL |

Odorant Properties

- Diethyl malonate lacks typical ester-related olfactory responses due to its symmetrical structure . The bromo derivative’s bulky substituent may further reduce volatility and alter sensory interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.